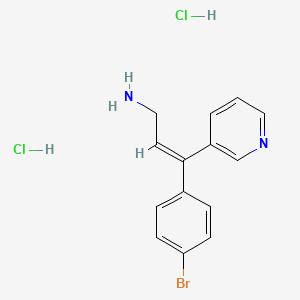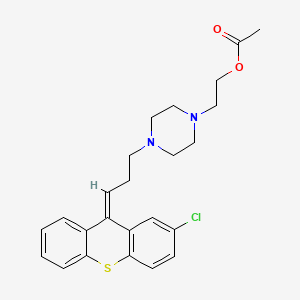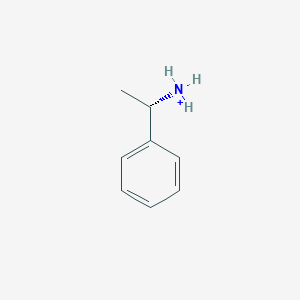
(1S)-1-phenylethanaminium
説明
(1S)-1-phenylethanaminium is an ammonium ion resulting from the protonation of the amino group of (S)-1-phenylethanamine; major microspecies at pH 7.3. It is a conjugate acid of a (1S)-1-phenylethanamine. It is an enantiomer of a (1R)-1-phenylethanaminium.
科学的研究の応用
Supramolecular Structures
Research by (Turkington et al., 2004) explored the supramolecular structures of three configurational isomers of 1-phenylethanaminium malate(1-). The study focuses on the arrangement of anions and cations in different isomers, contributing to the understanding of molecular interactions in such compounds.
Pharmaceutical and Food Additive Application
(1S)-1-phenylethanaminium, also known as 1-Phenylethanol, has applications in the pharmaceutical industry as an anti-inflammatory and analgesic drug. It is also used in food products like chewing gums and yogurts as a food additive. Research by (More & Yadav, 2018) discusses its synthesis using supercritical CO2, highlighting an environmentally benign method.
Chemical Research and Synthesis
The work of (Wittig, 1980) presents insights into chemical research involving 1-phenylethanaminium, particularly in the context of exploring new chemical reactions and syntheses.
Enzymatic Kinetic Resolution
A study by (Kamble et al., 2017) looks into the kinetic resolution of (R,S)-1-phenylethanol using cutinase. The research contributes to the understanding of producing enantiopure 1-phenylethanol, which is significant for various industrial applications.
Vasorelaxant Effects Study
Research on 1-nitro-2-phenylethane, a molecule related to 1-phenylethanaminium, investigated its vasorelaxant effects and the role in stimulating the soluble guanylate cyclase-cGMP pathway, as shown in (Brito et al., 2013).
Phase Equilibria in Chemical Processes
The phase equilibria of ternary mixtures involving 1-phenylethanol are studied in (Kühne et al., 2008). This research is essential for the development of environmentally friendly chemical processes.
Microwave Absorption Study
A study on the microwave absorption properties of 1-phenylethanol analogues is presented in (Melandri et al., 2009), providing insights into the structural properties of these molecules.
Optical Resolution in Chemistry
The optical resolution of 1-phenylethylamine, closely related to 1-phenylethanaminium, and its application in chiral compounds is discussed in (Saigo, 1985).
Molecular Salt Studies
A study by (Frampton et al., 2012) focuses on the molecular salt of 1-phenylethanaminium with potent anti-inflammatory activity, providing insights into pharmaceutical applications.
Enzyme Production in Tea Flowers
Research on the production of 1-phenylethanol using enzymes from tea flowers, as described by (Dong et al., 2017), demonstrates an efficient method for industrial production.
Accurate Geometry Analysis
(Zheng et al., 2022) conducted a rotational study to determine the accurate geometry and non-covalent interactions in 1-phenylethanol and its monohydrate, contributing to the fundamental understanding of its molecular structure.
CO2 Fixation and Luminescent Detection
A bifunctional europium-organic framework involving 1-phenylethanol is studied by (Xu et al., 2016) for CO2 fixation and luminescent detection of Al3+ ions.
Synthesis of Complexes
(Berger et al., 2001) discuss the synthesis of ortho-mercurated and -palladated complexes involving derivatives of 1-phenylethanaminium, highlighting its role in organometallic chemistry.
Dendrimers Synthesis
In (Proń et al., 2010), phenylene bridged boron-nitrogen containing dendrimers with peripheral boron atoms are synthesized, showing the versatility of 1-phenylethanaminium derivatives in advanced materials science.
Tripeptide Methyl Ester Study
A conformation study of a tripeptide methyl ester involving 1-phenylethanaminium is presented in (Doi et al., 2008), contributing to our understanding of peptide chemistry.
Differential Accumulation in Plants
The differential accumulation of 1-phenylethanol in flowers and leaves of tea plants is elucidated by (Dong et al., 2016), providing insights into plant biochemistry and metabolite distribution.
特性
製品名 |
(1S)-1-phenylethanaminium |
|---|---|
分子式 |
C8H12N+ |
分子量 |
122.19 g/mol |
IUPAC名 |
[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1 |
InChIキー |
RQEUFEKYXDPUSK-ZETCQYMHSA-O |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)[NH3+] |
SMILES |
CC(C1=CC=CC=C1)[NH3+] |
正規SMILES |
CC(C1=CC=CC=C1)[NH3+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)
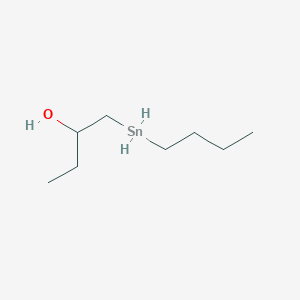
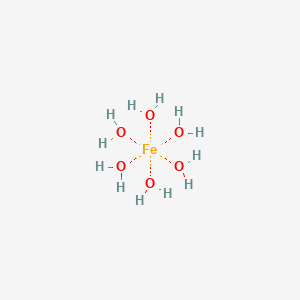
![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)
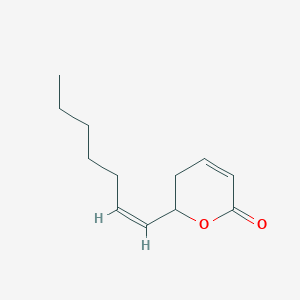
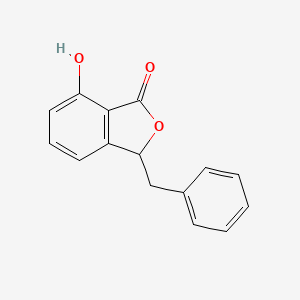
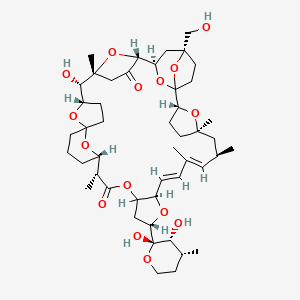
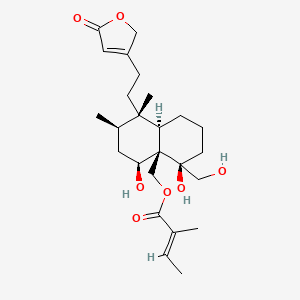
![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
